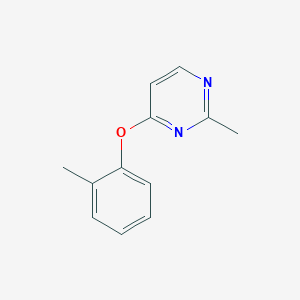

2-methyl-4-(2-methylphenoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-4-(2-methylphenoxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many natural and synthetic compounds and display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . The molecular geometry, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, 2-methylpyrimidine has a melting point of -6 to -4 °C and a boiling point of 130 to 132 °C at 1013 hPa .Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “2-methyl-4-(2-methylphenoxy)pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

COX-2 Inhibitory Activities

Some pyrimidines have been reported to have COX-2 inhibitory activities . The COX-2 enzyme plays a significant role in inflammation and pain, so inhibiting this enzyme can potentially lead to anti-inflammatory and analgesic effects .

Antioxidant Effects

Pyrimidines are known to display a range of pharmacological effects, including antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antibacterial and Antiviral Effects

Pyrimidines have been found to exhibit antibacterial and antiviral effects . This makes them potentially useful in the development of new antibiotics and antiviral drugs .

Antifungal and Antituberculosis Effects

In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This suggests potential applications in the treatment of fungal infections and tuberculosis .

Medical and Pharmaceutical Applications

Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This includes the development of new drugs and treatments for a variety of conditions .

Mechanism of Action

Target of Action

2-Methyl-4-(2-methylphenoxy)pyrimidine, like other pyrimidine derivatives, is known to interact with several targets. Pyrimidines have been reported to exhibit a range of pharmacological effects, including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may exert its effects by inhibiting the aforementioned inflammatory mediators and protein kinases . This inhibition could result in the suppression of inflammation and control of cell growth and differentiation.

Biochemical Pathways

The biochemical pathways affected by 2-methyl-4-(2-methylphenoxy)pyrimidine are likely to be those involving the inflammatory mediators and protein kinases it targets . By inhibiting these targets, the compound could potentially disrupt the pathways that lead to inflammation and uncontrolled cell growth.

Result of Action

The molecular and cellular effects of 2-methyl-4-(2-methylphenoxy)pyrimidine’s action are likely to be related to its anti-inflammatory and cell growth regulatory activities . By inhibiting key inflammatory mediators and protein kinases, the compound could potentially reduce inflammation and control cell growth.

Safety and Hazards

Pyrimidine derivatives can pose various safety hazards. For instance, 4-methylpyrimidine causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Future Directions

Research on pyrimidine derivatives continues to evolve, with a focus on developing more potent and effective compounds for various applications . The structure-activity relationships (SARs) of pyrimidine derivatives are being explored to guide the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name |

2-methyl-4-(2-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBSCOGYCLIVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(2-methylphenoxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)

![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)